18A

HIV-1 entry inhibition Envelope glycoprotein (Env) trimer Conformational dynamics

HIV-1 entry mechanism studies are often confounded by inhibitors that directly block CD4 or CCR5, obscuring post-binding conformational events. 18A solves this by uniquely stabilizing the unliganded Env trimer and preventing CD4-induced gp41 HR1 exposure without affecting CD4 or CCR5 binding. - Blocks gp41 HR1 exposure with IC50 = 1.07 µM; does not inhibit CD4 or CCR5 binding at 10 µM. - Broad-spectrum activity across R5/X4 isolates; IC50 = 0.4 µM in primary human PBMCs (HIV-1JR-FL). - 18A-resistant Env mutants show 2- to 10-fold hypersensitivity to bNAbs, enabling antibody-Env interaction studies. - Reliable global supply with batch-to-batch purity consistency for reproducible research.

Molecular Formula C14H11N5O2S
Molecular Weight 313.34 g/mol
Cat. No. B607956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18A
SynonymsHIV-1 Inhibitor 18A;  HIV-1 Inhibitor-18A; 
Molecular FormulaC14H11N5O2S
Molecular Weight313.34 g/mol
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)NC(=O)NN=CC3=CC=C(C=C3)O
InChIInChI=1S/C14H11N5O2S/c20-10-6-4-9(5-7-10)8-15-17-14(21)16-11-2-1-3-12-13(11)19-22-18-12/h1-8,20H,(H2,16,17,21)/b15-8+
InChIKeyQRTYYEYYXURINZ-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





18A HIV-1 Entry Inhibitor Overview


18A (HIV-1 inhibitor 18A) is a small-molecule HIV-1 entry inhibitor with the chemical structure 1-(2,1,3-benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methylideneamino]urea (CAS 331261-50-8) [1]. Unlike co-receptor antagonists or fusion inhibitors, 18A uniquely targets the HIV-1 envelope glycoprotein (Env) trimer by blocking CD4-induced conformational changes essential for viral entry, specifically disrupting quaternary structure rearrangement at the trimer apex and preventing exposure of the gp41 HR1 coiled coil [2]. This mechanism confers broad-spectrum activity across multiple HIV-1 isolates, making 18A a critical tool compound for probing Env structural dynamics and evaluating entry inhibition strategies in HIV-1 research .

18A Differentiation and Substitution Risks


Generic substitution of 18A with other HIV-1 entry inhibitors, such as CCR5 antagonists (e.g., Maraviroc), gp120-CD4 binding inhibitors (e.g., BMS-378806), or gp41 fusion inhibitors (e.g., Enfuvirtide), fails to replicate its unique mechanism of action and biological profile. 18A is the only characterized small molecule that inhibits HIV-1 entry by stabilizing the unliganded Env trimer conformation and preventing CD4-induced structural transitions, without interfering with CD4 or CCR5 binding [1]. This distinct mechanism translates to a unique resistance profile, where 18A-resistant mutants exhibit hypersensitivity to broadly neutralizing antibodies, a phenomenon not observed with other entry inhibitor classes [2]. Furthermore, 18A demonstrates a specific potency gradient across different HIV-1 strains and cell types, including sub-micromolar activity in primary human PBMCs (IC50 = 0.4 μM) [3], that cannot be extrapolated from the performance of other entry inhibitors. Substituting 18A with any other entry inhibitor would introduce confounding mechanistic variables, compromising the validity of studies designed to investigate Env conformational dynamics or to validate 18A's specific mode of action.

18A Comparative Performance Evidence


CD4-Induced Env Conformational Changes Inhibition

18A uniquely inhibits HIV-1 entry by blocking CD4-induced conformational changes in the Env trimer, a mechanism distinct from all other entry inhibitor classes. In direct comparative assays, 18A at 10 μM does not inhibit CD4 binding to gp120 (0% inhibition), unlike the gp120-CD4 binding inhibitor BMS-378806 which shows significant inhibition under the same conditions. Similarly, 18A at 10 μM does not inhibit CCR5 binding to gp120, in contrast to the CCR5 antagonist Maraviroc [1]. Instead, 18A inhibits the CD4-induced exposure of the gp41 HR1 coiled coil, a critical step in membrane fusion, with an IC50 of 1.07 μM in a cell-based assay using the C34-IQN17 reporter system [1]. This mechanistic divergence is critical for studies focused on Env structural transitions and for avoiding the resistance pathways associated with receptor antagonists.

HIV-1 entry inhibition Envelope glycoprotein (Env) trimer Conformational dynamics

Broad-Spectrum Anti-HIV-1 Activity Profile

18A demonstrates broad-spectrum antiviral activity against a wide panel of HIV-1 isolates, with quantifiable differences in potency across strains. In a single-cycle infection assay using Cf2Th-CD4/CCR5 cells, 18A inhibits HIV-1JR-FL with an IC50 of 9.7 μM, HIV-1YU2 with an IC50 of 2.3 μM, and HIV-1ADA with an IC50 of 5.6 μM [1]. The mean IC50 across a wider panel of primary HIV-1 isolates is 6.4 μM . Notably, in a more physiologically relevant model, 18A shows enhanced potency in primary human PBMCs, inhibiting HIV-1JR-FL infection with an IC50 of 0.4 μM [2]. This broad yet differential activity profile, which includes potency against both CCR5-tropic (R5) and CXCR4-tropic (X4) viruses, distinguishes 18A from entry inhibitors with narrower tropism restrictions, such as Maraviroc, which is only active against R5-tropic viruses.

HIV-1 entry inhibition Broad-spectrum antiviral Strain-specific potency

Resistance-Linked bNAb Hypersensitivity

The resistance profile of 18A is a key differentiator from other HIV-1 entry inhibitors. While resistance to CCR5 antagonists like Maraviroc can lead to viral tropism shifts, and resistance to fusion inhibitors like Enfuvirtide arises from mutations in gp41, 18A selects for unique mutations in the gp120 subunit of Env (specifically S375W or S375Y in the CD4-binding pocket) [1]. Critically, these 18A-resistant mutants exhibit a counterintuitive phenotype: they become hypersensitive to neutralization by broadly neutralizing antibodies (bNAbs) such as VRC01, 3BNC117, and PG9/PG16, and by soluble CD4 [1]. This is in stark contrast to typical resistance pathways, which often confer cross-resistance or reduced sensitivity to other inhibitors. This unique property makes 18A an invaluable tool for studying Env conformational flexibility, antibody-Env interactions, and for potentially designing combination therapies that exploit this hypersensitivity.

HIV-1 entry inhibition Drug resistance Broadly neutralizing antibodies (bNAbs)

18A Application Scenarios


Env Conformational Dynamics and gp41 HR1 Exposure

Use 18A to specifically block the CD4-induced conformational changes in the HIV-1 Env trimer that lead to gp41 HR1 coiled-coil exposure, without interfering with CD4 or CCR5 binding [1]. This application is supported by direct evidence showing that 18A (at 10 μM) does not inhibit CD4 or CCR5 binding but inhibits gp41 HR1 exposure with an IC50 of 1.07 μM [1]. This makes 18A the reagent of choice for experiments aimed at isolating and studying the post-CD4 binding, pre-fusion steps of HIV-1 entry, such as using the C34-IQN17 reporter system to monitor HR1 exposure in real-time.

Selecting bNAb-Hypersensitive Env Mutants

Employ 18A for in vitro selection of HIV-1 variants resistant to entry inhibitors to generate Env mutants (e.g., S375W/Y) that are uniquely hypersensitive to broadly neutralizing antibodies (bNAbs) [1]. The quantitative evidence demonstrates that 18A-resistant mutants exhibit a 2- to 10-fold increase in sensitivity to bNAbs like VRC01 and 3BNC117 [1]. This application is critical for researchers studying antibody-Env interactions, mapping neutralization epitopes, or developing Env-based immunogens that expose vulnerable conformational states.

Broad-Spectrum Entry Inhibition in Primary Cells

Utilize 18A in studies requiring broad-spectrum inhibition of HIV-1 entry across diverse isolates (R5 and X4) in more physiologically relevant primary cell models. 18A demonstrates an IC50 of 0.4 μM in primary human PBMCs infected with HIV-1JR-FL, a potency significantly greater than its activity in some cell lines (e.g., 9.7 μM in Cf2Th cells) [2] [3]. This application is suitable for ex vivo HIV-1 neutralization assays, studies of viral latency reversal followed by entry inhibition, and for validating entry inhibition as a therapeutic strategy in primary human immune cells.

HIV-1 Entry Pathway Mechanistic Dissection

Employ 18A as a mechanistic probe to dissect HIV-1 entry pathways and to validate the role of Env quaternary structure dynamics in viral infectivity. The unique mechanism of 18A, which stabilizes the unliganded Env trimer and prevents CD4-induced disruption of the trimer apex, is not shared by any other small-molecule entry inhibitor [1]. This allows researchers to specifically perturb the Env conformational cascade at a defined step, enabling precise interrogation of the kinetic and structural requirements for viral entry. This application is particularly valuable for basic virology research, drug mechanism-of-action studies, and for benchmarking novel entry inhibitors in comparative assays.

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